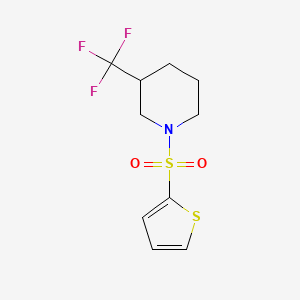

1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine

描述

BenchChem offers high-quality 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-thiophen-2-ylsulfonyl-3-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2S2/c11-10(12,13)8-3-1-5-14(7-8)18(15,16)9-4-2-6-17-9/h2,4,6,8H,1,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJFETGSDILYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Strategic Synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine

Executive Summary

The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry and drug development[1]. The target molecule, 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine , represents a highly desirable scaffold. It combines the metabolic stability and lipophilicity of a trifluoromethyl (-CF 3 ) group with the bioisosteric properties of a thiophene ring, linked via a robust sulfonamide moiety.

This technical guide provides an in-depth, self-validating protocol for the synthesis of this compound. Designed for research scientists, it moves beyond a simple procedural list to explain the mechanistic causality behind each experimental choice, ensuring high yield, purity, and reproducibility.

Physicochemical Profiling of Precursors

Understanding the physical and chemical nature of the starting materials is critical for designing the reaction environment. 3-(Trifluoromethyl)piperidine acts as the nucleophile, while thiophene-2-sulfonyl chloride serves as the electrophilic sulfur(VI) source.

| Property | 3-(Trifluoromethyl)piperidine | Thiophene-2-sulfonyl chloride |

| Role in Synthesis | Secondary Amine (Nucleophile) | Sulfonylating Agent (Electrophile) |

| CAS Number | 768-31-0 | 16629-19-9 |

| Molecular Weight | 153.15 g/mol | 182.65 g/mol |

| Physical State | Flammable Liquid | Crystalline Solid |

| Boiling/Melting Point | BP: 74-75 °C (at 33 mmHg) | MP: 29-32 °C |

| Reactivity Profile | Air sensitive; pKa ~8.99 | Highly moisture sensitive; Reacts with water |

| Reference Data | [2] | [3] |

Expert Note: 3-(Trifluoromethyl)piperidine contains a stereocenter at the C3 position. Because the sulfonylation occurs exclusively at the N1 position, the stereochemical integrity of the starting material is fully preserved in the final product.

Mechanistic Rationale & Reaction Kinetics

The formation of the sulfonamide proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom[4].

-

Nucleophilic Attack: The secondary amine nitrogen of 3-(trifluoromethyl)piperidine attacks the highly electrophilic sulfur(VI) center of thiophene-2-sulfonyl chloride.

-

Intermediate Formation: This generates a high-energy, trigonal bipyramidal intermediate.

-

Elimination: The intermediate collapses, expelling a chloride leaving group to form the sulfonamide and a proton.

Causality of Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl). Because 3-(trifluoromethyl)piperidine has a pKa of ~8.99[2], it is basic enough to be protonated by this HCl byproduct. A protonated amine is non-nucleophilic, which would stall the reaction at 50% conversion. To prevent this, an exogenous non-nucleophilic base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) —is added in excess (1.5 equivalents) to act as an acid scavenger.

Caption: Mechanistic sequence of the sulfonylation reaction via a trigonal bipyramidal intermediate.

Validated Experimental Protocol

The following workflow is designed as a self-validating system, incorporating visual cues and chemical logic to ensure success.

Materials Required:

-

3-(Trifluoromethyl)piperidine (1.0 eq, 10 mmol, 1.53 g)

-

Thiophene-2-sulfonyl chloride (1.1 eq, 11 mmol, 2.01 g)

-

Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)

-

Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or N 2 ) to exclude moisture, which would otherwise hydrolyze the sulfonyl chloride[4].

-

Substrate Dissolution: Dissolve 1.53 g of 3-(trifluoromethyl)piperidine in 20 mL of anhydrous DCM.

-

Base Addition & Thermal Control: Add 2.1 mL of TEA to the stirring solution. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Causality: Running the reaction at 0 °C initially controls the exothermic nature of the nucleophilic attack and suppresses competitive side reactions[4].

-

-

Electrophile Introduction: Dissolve 2.01 g of thiophene-2-sulfonyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

-

Validation Check: As the reaction proceeds, the mixture will transition from a clear solution to a cloudy suspension. This visual cue is the precipitation of the TEA·HCl salt, confirming active sulfonylation.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The disappearance of the amine (ninhydrin positive) and the appearance of a new, UV-active spot indicates completion.

-

Caption: Step-by-step synthetic workflow for the preparation of the target sulfonamide.

Downstream Processing & Troubleshooting

Strategic Aqueous Workup

The workup protocol is chemically targeted to isolate the neutral sulfonamide from unreacted precursors and byproducts.

-

Acid Wash (1N HCl): Wash the organic layer with 1N aqueous HCl (2 x 20 mL).

-

Causality: The target sulfonamide lacks basic amine functionality because the nitrogen lone pair is heavily delocalized into the electron-withdrawing sulfonyl group. Therefore, the acid wash selectively protonates and extracts any unreacted 3-(trifluoromethyl)piperidine and the TEA base into the aqueous layer.

-

-

Base Wash (Saturated NaHCO 3 ): Wash with saturated aqueous NaHCO 3 (2 x 20 mL).

-

Causality: Any unreacted thiophene-2-sulfonyl chloride that hydrolyzed during the reaction forms thiophene-2-sulfonic acid. The mild base neutralizes this acid, partitioning the highly polar sulfonate salt into the aqueous phase.

-

-

Brine Wash & Drying: Wash with brine (20 mL) to remove residual water from the organic phase, then dry over anhydrous Na 2 SO 4 . Filter and concentrate under reduced pressure.

Troubleshooting Common Pitfalls

-

Emulsion Formation: Fluorinated compounds and complex biphasic mixtures can occasionally form stubborn emulsions during the extraction process[4]. Solution: Filter the biphasic mixture through a pad of Celite, or add additional brine to increase the aqueous ionic strength, which forces phase separation.

-

Low Yield / Unreacted Sulfonyl Chloride: If TLC shows significant unreacted sulfonyl chloride, the amine may have auto-protonated. Solution: Ensure the TEA used is strictly anhydrous and added in sufficient excess prior to the introduction of the electrophile.

References

-

Preparation of sulfonamides from N-silylamines National Center for Biotechnology Information (PMC)[Link]

-

2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 PubChem[Link]

-

3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776 PubChem[Link]

Sources

Engineering Novel Thiophene-Containing Piperidine Derivatives: A Technical Guide to Dual-Binding Site Acetylcholinesterase Inhibitors

Executive Summary

The cholinergic hypothesis of Alzheimer's Disease (AD) establishes that cognitive decline is primarily driven by a deficit in the neurotransmitter acetylcholine (ACh). Consequently, the inhibition of acetylcholinesterase (AChE)—the enzyme responsible for ACh hydrolysis—remains a cornerstone therapeutic strategy[1]. While first-generation drugs like donepezil (an N-benzylpiperidine derivative) are clinical mainstays, their transient efficacy necessitates the development of novel, multi-target scaffolds.

Recent advances in medicinal chemistry have identified the thiophene-containing piperidine scaffold as a highly potent, dual-binding site AChE inhibitor[2]. As a Senior Application Scientist, I have structured this guide to deconstruct the structural rationale, synthetic methodology, and biological evaluation of these novel derivatives, providing a robust framework for drug development professionals.

Pharmacophore Rationale & Structural Design

The AChE active site is a narrow, 20 Å deep gorge comprising two critical regions: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. Designing an inhibitor that spans both sites prevents ACh hydrolysis while simultaneously blocking AChE-induced amyloid- β aggregation[3].

The thiophene-piperidine hybrid is engineered specifically to exploit this gorge topology:

-

The Piperidine Moiety (CAS Binder): With a pKa of approximately 9.5, the piperidine nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is non-negotiable; it drives a critical cation- π interaction with the electron-rich indole ring of Trp84 in the CAS, and Phe330 in the mid-gorge[2].

-

The Thiophene Ring (PAS Binder): Serving as a bioisostere for the benzene ring, thiophene offers enhanced lipophilicity and unique electronic properties due to the polarizability of its sulfur atom[4]. The thiophene ring engages in strong π−π stacking interactions with Trp286 at the PAS[3].

-

The Acetamide Linker: A flexible linker containing a carbonyl group is essential for establishing hydrogen bonds with Phe288, anchoring the molecule within the mid-gorge and ensuring the optimal distance between the thiophene and piperidine pharmacophores[2].

Mechanistic Pathway Visualization

To visualize how these structural choices translate to target engagement, the following logical relationship diagram maps the pharmacophore elements to their specific AChE binding domains.

Fig 1: Dual-binding site interactions of the thiophene-piperidine scaffold within the AChE gorge.

Synthesis Strategy & Experimental Protocols

The synthesis of these derivatives requires a highly modular approach to allow for late-stage diversification during Structure-Activity Relationship (SAR) studies. The most robust method relies on a three-step sequence: the Gewald multicomponent reaction, followed by chloroacetylation, and concluding with nucleophilic substitution[2][4].

Protocol 1: Gewald Synthesis of the 2-Aminothiophene Core

Causality: The Gewald reaction is selected for its high atom economy and its ability to construct highly substituted, functionalized thiophenes in a single pot from readily available cyclic ketones and activated nitriles[4].

-

Reagent Assembly: Combine the cyclic ketone (e.g., cyclohexanone, 0.1 mol), an activated nitrile (e.g., ethyl cyanoacetate, 0.1 mol), and elemental sulfur ( S8 , 0.1 mol) in 50 mL of absolute ethanol.

-

Catalytic Initiation: Add an organic base, such as morpholine or diethylamine (0.1 mol), dropwise. Note: The base is critical as it catalyzes the initial Knoevenagel condensation and the subsequent ring cyclization.

-

Reaction & Monitoring: Stir the mixture at 40-50 °C for 2-4 hours. Self-Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the ketone spot confirms intermediate formation.

-

Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to yield the pure 2-aminothiophene derivative.

Protocol 2: Chloroacetylation of the Amino Group

Causality: Acylation of the 2-amino group installs the crucial hydrogen-bonding linker. Glacial acetic acid is utilized as the solvent to modulate the nucleophilicity of the amine, strictly preventing unwanted di-acylation.

-

Preparation: Dissolve the 2-aminothiophene (0.03 mol) in 20 mL of glacial acetic acid.

-

Acylation: Slowly add chloroacetyl chloride (0.033 mol, 1.1 eq) dropwise at room temperature to control the exothermic nature of the reaction.

-

Self-Validating Completion: Stir for 1 hour. The reaction acts as a self-validating system; a dense precipitate of the 2-(2-chloroacetamido)thiophene intermediate will spontaneously drop out of solution as the reaction reaches completion[2].

-

Recovery: Filter the product, dry under a vacuum, and recrystallize from ethanol.

Protocol 3: Nucleophilic Substitution (N-Alkylation)

Causality: This final step couples the PAS-binding thiophene core with the CAS-binding piperidine moiety. Potassium carbonate ( K2CO3 ) is used as a mild base to neutralize the generated HCl, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.

-

Suspension: Suspend the chloroacetamido intermediate (0.01 mol) and the desired piperidine derivative (e.g., 4-benzylpiperidine, 0.01 mol) in 30 mL of ethanol.

-

Base Addition: Add anhydrous K2CO3 (0.015 mol).

-

Reflux: Heat the mixture to reflux for 8-12 hours.

-

Purification & Validation: Pour into ice water, extract with dichloromethane, dry over anhydrous Na2SO4 , and concentrate. Purify via column chromatography. Self-Validation: Confirm structural integrity via 1H -NMR. Successful coupling is indicated by the disappearance of the sharp CH2−Cl singlet at ~4.2 ppm and the appearance of a shifted CO−CH2−N singlet at ~3.3 ppm[2].

Fig 2: Step-by-step synthetic workflow for thiophene-containing piperidine derivatives.

Biological Evaluation & Structure-Activity Relationship (SAR)

To validate the biological efficacy of the synthesized compounds, acetylcholinesterase inhibition is quantified using the highly reliable colorimetric method described by Ellman et al.[2].

Self-Validating Assay Protocol (Ellman's Method)

-

Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Causality: Maintaining pH 8.0 is critical; it ensures optimal AChE enzyme activity while maintaining the piperidine nitrogen in its equilibrium protonated state required for CAS binding.

-

Reagent Matrix: In a 96-well microplate, combine 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 15 mM acetylthiocholine iodide (ATCI, the synthetic substrate), and the test compound (dissolved in DMSO, final well concentration of 10 μ M).

-

Enzyme Initiation: Add 0.28 U/mL of AChE (e.g., from electric eel or human recombinant sources) to initiate the reaction.

-

Kinetic Measurement: Monitor the absorbance at 412 nm. The enzyme cleaves ATCI to thiocholine, which subsequently reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.

-

Validation Controls: A blank well (containing buffer, DTNB, and ATCI but no enzyme) must be used to control for non-enzymatic spontaneous hydrolysis. Donepezil must be run in parallel as a positive clinical control.

Structure-Activity Relationship (SAR) Data Presentation

The nature of the substituent on the piperidine ring drastically alters the inhibitory profile. Quantitative data adapted from recent evaluations of thiophene-piperidine/piperazine hybrids demonstrates that bulky, electron-rich substituents enhance target binding[2][5].

| Compound ID | Thiophene Core | Amine Substituent (CAS Binder) | % AChE Inhibition (at 10 μ M) | Relative Potency vs. Donepezil |

| Donepezil | N/A (Indanone) | 1-Benzylpiperidine | 40.0% | 1.00x (Reference) |

| IIIa | Tetrahydrobenzo[b]thiophene | 4-Benzylpiperidine | 56.7% | 1.41x |

| VIb | Cyclohepta[b]thiophene | 4-Benzylpiperidine | 56.6% | 1.41x |

| VIg | Cyclohepta[b]thiophene | 4-Phenylpiperazine | 51.7% | 1.29x |

| IIId | Tetrahydrobenzo[b]thiophene | 4-(4-Methoxyphenyl)piperazine | 60.0% | 1.50x |

SAR Insights: Compound IIId exhibits a 50% increase in inhibitory activity compared to the clinical standard, donepezil. The presence of the p-methoxyphenyl group provides additional electron density, which significantly strengthens the π−π stacking and cation- π interactions within the CAS. Furthermore, the tetrahydrobenzo[b]thiophene core optimally anchors the molecule in the PAS, proving that the dual-binding site hypothesis is structurally sound and experimentally verifiable[2].

References

-

Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). "Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors." Molecules, 17(6), 7217-7231. URL:[Link]

- Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica.

- Vitorović-Todorović, M. D., et al. (2012). "A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors." Journal of Molecular Graphics and Modelling (via ACS Publications).

- Ahmad, S., et al. (2025). "Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders." Taylor & Francis.

- Semantic Scholar Database. (2024). "Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.

Sources

Biological Activity Screening of Trifluoromethylpiperidines: A Technical Guide to Pharmacological Optimization

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals. However, standard piperidines frequently suffer from high basicity (typically pKa>9 ), which introduces severe liabilities in drug development, including hERG channel inhibition (cardiotoxicity) and rapid metabolic clearance. To circumvent these bottlenecks, medicinal chemists increasingly employ trifluoromethylpiperidines (TFMPs) . The strategic introduction of a trifluoromethyl ( −CF3 ) group profoundly modulates the physicochemical properties of the basic amine, providing a self-validating framework for optimizing drug-like properties while retaining, or even enhancing, target engagement.

This whitepaper provides an in-depth technical guide to the mechanistic rationale, biological screening workflows, and validated experimental protocols for evaluating TFMP derivatives in modern drug discovery.

Mechanistic Rationale: The Causality of CF3 Substitution

The decision to incorporate a −CF3 group into a piperidine scaffold is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) causality.

-

Basicity Attenuation & Safety: The strong electron-withdrawing inductive effect of the β

- or γ

- CF3 group significantly reduces the electron density on the piperidine nitrogen. For example, replacing a standard piperidine with a 6-trifluoromethylpiperidine can lower the nitrogen basicity by approximately 5 pKb units[1]. Because hERG channel inhibition is largely driven by highly basic amines interacting with aromatic residues (e.g., Tyr652) in the channel pore, this pKa drop directly attenuates cardiotoxic liabilities, safely pushing the hERG IC50 above the critical threshold[2].

-

Metabolic Stability: The bulky, electron-withdrawing nature of the −CF3 group shields adjacent C-H bonds from cytochrome P450 (CYP)-mediated oxidation. In the development of indirect AMPK activators, substituting a standard piperidine with a 3-trifluoromethylpiperidine dramatically reduced in vivo clearance to 19 mL/min/kg while achieving 55% oral bioavailability[2].

-

Pharmacological Shifting: The unique stereoelectronic profile of the −CF3 group can alter receptor conformation states. In opioid receptor research, lowering the basicity via a 6-trifluoromethylpiperidine modification successfully shifted the pharmacological profile of the Galbulimima alkaloid GB18 from a pure antagonist to a partial agonist[1].

Caption: Logical framework demonstrating how CF3 substitution optimizes piperidine pharmacology.

Biological Activity Screening: Target Engagement and Safety Profiling

When screening TFMPs, a dual-track approach is necessary: validating target engagement (efficacy) and confirming the amelioration of liabilities (safety/ADME). Recent screening campaigns across diverse therapeutic areas highlight the versatility of the TFMP pharmacophore.

Quantitative Data Analysis

The following table synthesizes quantitative screening data from recent high-impact drug discovery campaigns utilizing the TFMP scaffold:

| Target | Scaffold / Compound | Indication | Biological Activity ( IC50 / EC50 ) | Key Pharmacological Benefit |

| AMPK | 3-Trifluoromethylpiperidine diamide | Type II Diabetes | EC50=36 ng/mL (HepG2) | Reduced clearance, improved oral bioavailability (55%), attenuated hERG binding[2]. |

| SARS-CoV-2 PLpro | 4-Trifluoromethylpiperidine benzamide (Compound 4) | COVID-19 | High selectivity over human cysteine proteases, potent viral replication inhibition[3]. | |

| ROR γ | 4-Trifluoromethylpiperidine sulfonamide (Compound 2) | Autoimmune / Cancer | Pronounced subtype preference (>10-fold over ROR α / β ), high synthetic accessibility[4]. | |

| KOR (Opioid) | 6-Trifluoromethylpiperidine (RS1122) | Analgesia | Shifted to Agonism | Reduced nitrogen basicity by ~5 pKb units, shifting from antagonism to partial agonism[1]. |

Experimental Protocols: Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline self-validating workflows for screening TFMPs. These methods are specifically designed to account for the unique physicochemical properties of fluorinated heterocycles.

Protocol 1: In Vitro Target Engagement Screening (AMPK Activation via TR-FRET)

Causality & Logic: Highly fluorinated and lipophilic compounds can sometimes exhibit aggregation or auto-fluorescence in standard biochemical assays, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen because the time-delay measurement effectively eliminates short-lived background fluorescence, ensuring that the observed signal is a true reflection of target engagement. The protocol utilizes a non-fluorinated piperidine control to continuously monitor for assay interference.

-

Step 1: Cell Preparation. Plate HepG2 or C2C12 cells at 10,000 cells/well in a 384-well low-volume microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

-

Step 2: Compound Treatment. Prepare a 10-point concentration-response curve (1 nM to 10 μM) of the TFMP candidates in DMSO. Keep final DMSO concentration ≤0.5% . Dose the cells and incubate for 1 hour at 37°C to allow for intracellular target engagement[2].

-

Step 3: Lysis and Antibody Addition. Aspirate media and add 10 μL of specialized lysis buffer containing protease and phosphatase inhibitors. Add TR-FRET compatible donor/acceptor antibodies specific for phosphorylated AMPK (Thr172).

-

Step 4: Signal Detection. Incubate in the dark for 2 hours at room temperature. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) with a 50 μs delay.

-

Step 5: Data Validation. Calculate EC50 values by plotting the 665/615 nm emission ratio against the log of compound concentration using a 4-parameter logistic regression. Compare the maximal activation plateau against the non-fluorinated parent compound.

Protocol 2: Electrophysiological hERG Safety Screening (Automated Patch-Clamp)

Causality & Logic: Since a primary rationale for −CF3 substitution is mitigating hERG liability by lowering the pKa , direct electrophysiological measurement is mandatory to validate the hypothesis. Automated patch-clamp is chosen over simple radioligand binding because it measures the functional blockade of the channel in its open/inactivated states—the true physiological liability.

-

Step 1: Cell Line Maintenance. Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

-

Step 2: Patch-Clamp Setup. Utilize an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration with a holding potential of -80 mV.

-

Step 3: Voltage Protocol. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

-

Step 4: Compound Perfusion. Perfuse the TFMP compounds at varying concentrations (0.1 μM to 30 μM). Include a known hERG blocker (e.g., dofetilide) as a positive control, and the parent non-fluorinated piperidine to establish a definitive therapeutic window shift.

-

Step 5: Current Quantification. Measure the peak tail current amplitude. A successful TFMP optimization should demonstrate a rightward shift in the hERG IC50 from (parent piperidine) to (TFMP derivative)[2].

Caption: Step-by-step biological screening workflow for validating TFMP drug candidates.

Conclusion

The biological activity screening of trifluoromethylpiperidines requires a rigorous, causally-driven approach. By understanding that the −CF3 group is not merely a steric placeholder but a profound electronic modulator, researchers can systematically design assays that validate both the retention of target efficacy and the elimination of basicity-driven liabilities. As demonstrated across antiviral, metabolic, and autoimmune indications, the TFMP scaffold remains a cornerstone of modern, data-driven drug design.

Sources

- 1. Bidirectional Modification of a Galbulimima Alkaloid Identifies Selective Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting SARS-CoV-2 Non-Structural Protein 3: Function, Structure, Inhibition and Perspective in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beam Search for Automated Design and Scoring of Novel ROR Ligands with Machine Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine, a novel small molecule with potential therapeutic applications. Recognizing the nascent stage of research on this specific compound, this document outlines a robust, first-principles approach to its computational characterization. The methodologies detailed herein are grounded in established principles of computational chemistry and drug discovery, offering a self-validating workflow for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and fostering a deeper understanding of the predictive power of in silico modeling in modern drug development. The protocols described are designed to be adaptable for the investigation of other novel chemical entities.

Introduction: The Rationale for In Silico First-Pass Analysis

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen pharmacokinetic and toxicity issues.[1][2] In silico modeling has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a compound's behavior.[3][4] For a novel entity such as 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine, a molecule featuring a confluence of pharmacologically relevant moieties (a piperidine core, a thiophene ring, a sulfonyl group, and a trifluoromethyl group), a computational-first approach is paramount.[5][6] This strategy allows for the cost-effective and rapid evaluation of its potential as a therapeutic agent before significant investment in resource-intensive in vitro and in vivo studies.[7]

This guide will delineate a multi-faceted in silico workflow, encompassing:

-

Ligand and Target Preparation: The foundational steps for ensuring the accuracy of subsequent computational analyses.

-

Molecular Docking: To predict the binding affinity and pose of the compound against a relevant biological target.

-

Molecular Dynamics Simulations: To assess the stability of the ligand-protein complex and characterize its dynamic behavior.

-

ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity profile of the molecule.

Foundational Workflow: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical preparatory steps for both the ligand (1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine) and its prospective protein target.

Ligand Preparation: From 2D Structure to 3D Conformation

A detailed, step-by-step protocol for preparing the ligand for computational analysis is as follows:

-

2D Structure Generation: The initial step involves the creation of the 2D chemical structure of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Conversion to 3D: The 2D structure is then converted into a 3D conformation.

-

Energy Minimization: To obtain a stable, low-energy conformation, the 3D structure undergoes energy minimization using a suitable force field, such as MMFF94.[8]

-

Torsional Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[8]

Target Identification and Preparation

Given the novelty of the compound, a putative biological target must be identified. This can be achieved through literature searches for similar compounds or through target prediction algorithms. For the purpose of this guide, let's assume a hypothetical protein kinase target, a common target class for piperidine-containing compounds.[9]

Once a target is selected (e.g., from the Protein Data Bank - PDB), the following preparation steps are crucial:

-

Structure Acquisition: Obtain the 3D crystal structure of the target protein.

-

Protein Cleaning: Remove all non-essential molecules, such as water, co-factors, and existing ligands from the PDB file.

-

Addition of Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Charge Assignment: Assign appropriate partial charges to all atoms in the protein.

-

Binding Site Definition: Define the active site for the docking simulation, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into its binding affinity and mechanism of action.[8]

Experimental Protocol for Molecular Docking

-

Grid Generation: A grid box is generated around the defined active site of the target protein. This grid defines the search space for the ligand during the docking simulation.[10]

-

Docking with AutoDock Vina: AutoDock Vina, a widely used open-source docking program, can be executed from the command line with a configuration file specifying the protein, ligand, and grid parameters.[8]

-

Analysis of Results: The output will provide a series of predicted binding poses ranked by their binding affinity scores (in kcal/mol), with more negative values indicating stronger binding.[8]

Validation of Docking Protocols

To ensure the reliability of the docking results, a validation process is essential.[11][12] This typically involves:

-

Redocking: A known co-crystallized ligand is extracted from the protein's active site and then re-docked. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is generally considered a successful validation.[10][11]

-

Decoy Set Screening: A set of known inactive or "decoy" molecules is docked along with known active ligands. A successful docking protocol should be able to differentiate between the active and decoy compounds, showing significantly better scores for the actives.[11]

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time under simulated physiological conditions.[13]

Experimental Protocol for Molecular Dynamics

-

System Preparation: The docked protein-ligand complex is placed in a simulation box, which is then solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Force Field Selection: An appropriate force field is chosen to describe the interactions between atoms. For small molecules like our target compound, force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used.[14][15]

-

Energy Minimization: The entire system undergoes energy minimization to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to maintain a constant value (e.g., 1 atm). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: A production MD simulation is run for a significant duration (e.g., 50-100 nanoseconds) to collect data on the trajectory of the atoms.[10]

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the stability of the protein-ligand complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the analysis of hydrogen bond interactions over time.

ADMET Prediction: Forecasting Pharmacokinetics and Toxicity

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.[16][17] Numerous computational tools and models are available to predict these properties.

Key ADMET Properties and Prediction Tools

| Property Category | Specific Parameter | Commonly Used Prediction Tools |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate | SwissADME, pkCSM, PreADMET |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | SwissADME, pkCSM, PreADMET |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | SwissADME, pkCSM, PreADMET |

| Excretion | Renal clearance | pkCSM, PreADMET |

| Toxicity | Ames mutagenicity, Carcinogenicity, hERG inhibition | ProTox-II, pkCSM, PreADMET |

Interpreting ADMET Predictions

The output from these tools provides a preliminary risk assessment of the compound. For example, poor intestinal absorption or significant inhibition of key CYP enzymes could be red flags that warrant further investigation or chemical modification of the lead compound.[18] It is important to use a consensus approach, leveraging multiple prediction tools to increase confidence in the results.[19]

Visualizations and Data Presentation

Clear and concise visualization of data is essential for interpreting the results of in silico modeling.

Workflow Diagram

Caption: Overall in silico modeling workflow.

Molecular Docking Process

Caption: Step-by-step molecular docking workflow.

Molecular Dynamics Simulation Pipeline

Caption: Pipeline for molecular dynamics simulation.

Conclusion and Future Directions

This guide has provided a comprehensive, technically grounded framework for the in silico modeling of the novel compound 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine. By following the outlined protocols for ligand and target preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust preliminary assessment of this molecule's therapeutic potential. The emphasis on validation and the causal reasoning behind each step ensures the scientific integrity of the findings.

The results from this in silico workflow will serve as a critical decision-making tool, guiding the prioritization of this compound for further experimental validation. Promising candidates identified through this computational screening can then be advanced to in vitro and in vivo testing with a higher probability of success, ultimately accelerating the drug discovery and development pipeline.

References

-

Liu, S., Li, Y., Wang, J., Rui, X., Tian, H., Li, C., & Guo, C. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605. Available from: [Link]

-

Ganesan, A., Coote, M. L., & Collins, M. A. (2017). A Guide to In Silico Drug Design. Pharmaceuticals, 10(4), 89. Available from: [Link]

-

Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. Available from: [Link]

-

Jorgensen, W. L. (2009). The Many Roles of Computation in Drug Discovery. Science, 325(5942), 813-814. Available from: [Link]

-

Kar, S., & Roy, K. (2013). In silico ADMET prediction: a tool for early-stage drug design. Molecular simulation, 39(14-15), 1245–1259. Available from: [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. Available from: [Link]

-

Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9, 71. Available from: [Link]

-

Lopes, J. F., D'Amore, G., & MacKerell, A. D., Jr (2019). Force Fields for Small Molecules. Methods in molecular biology (Clifton, N.J.), 2022, 23–45. Available from: [Link]

-

Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099–3105. Available from: [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. Available from: [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available from: [Link]

-

Ganesan, A. (2016). The impact of natural products upon modern drug discovery. Current opinion in chemical biology, 33, 1-8. Available from: [Link]

-

Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 9–20. Available from: [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. Available from: [Link]

-

Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., Pairaudeau, G., Pennie, W. D., Pickett, S. D., Wang, J., Wallace, O., & Weir, A. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature reviews. Drug discovery, 14(7), 475–486. Available from: [Link]

Sources

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. scispace.com [scispace.com]

- 4. avicenna-alliance.com [avicenna-alliance.com]

- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 6. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 13. bionome.in [bionome.in]

- 14. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. academic.oup.com [academic.oup.com]

- 19. aurlide.fi [aurlide.fi]

Preliminary Toxicity Assessment of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine

A Mechanistic Preclinical Guide for Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology

Executive Summary & Structural Deconstruction

In early-stage drug discovery, the transition from a synthetic hit to a viable lead candidate hinges on a rigorous, mechanistically driven toxicity assessment. The compound 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine presents a fascinating structural dichotomy. It is a novel scaffold comprising three distinct pharmacophores, each contributing uniquely to its physicochemical profile and potential safety liabilities:

-

The Thiophene Ring: A known structural alert susceptible to cytochrome P450 (CYP) mediated bioactivation.

-

The Trifluoromethyl (-CF3) Group: A highly electronegative moiety that enhances metabolic stability but significantly drives up lipophilicity.

-

The Sulfonamide-Piperidine Linkage: A structural feature that fundamentally alters the basicity of the piperidine core, shifting the off-target toxicity profile.

This whitepaper provides an in-depth, causality-driven guide to evaluating the preliminary toxicity of this compound. Rather than relying on generic screening checklists, we will construct a self-validating preclinical workflow tailored specifically to the mechanistic liabilities of this scaffold.

Mechanistic Toxicity Risks: The "Why" Behind the Profile

To design an effective toxicity assessment, we must first understand the causality behind the molecule's potential interactions with biological systems.

Thiophene Bioactivation and Hepatotoxicity Risk

Thiophene is a five-membered heteroaromatic ring widely used in medicinal chemistry, but it is classified as a structural alert 1. The primary liability stems from its oxidation by hepatic enzymes (predominantly CYP2C9 and CYP3A4). CYP450 enzymes oxidize the thiophene ring into highly electrophilic biological reactive intermediates (BRIs), specifically thiophene-S-oxides and thiophene epoxides 2.

If these transient electrophiles are not rapidly detoxified by glutathione (GSH), they undergo Michael-type additions with nucleophilic residues (e.g., cysteine thiols) on hepatic proteins. This covalent macromolecular alkylation is the initiating event for drug-induced liver injury (DILI) and immune-mediated hepatitis, famously observed with the withdrawn drug Tienilic acid 1.

Fig 1. CYP450-mediated bioactivation of the thiophene moiety into reactive electrophilic species.

The Double-Edged Sword of the Trifluoromethyl (-CF3) Group

The incorporation of a -CF3 group at the 3-position of the piperidine ring is a classic medicinal chemistry tactic to block metabolic soft spots and increase the compound's half-life. However, the trifluoromethyl group is one of the most lipophilic substituents used in drug design, significantly increasing the octanol-water partition coefficient (LogP) [[3]]().

While this enhances membrane permeability, excessive lipophilicity (LogP > 3.5) reduces Lipophilic Efficiency (LLE) and correlates strongly with increased off-target promiscuity, poor aqueous solubility, and a higher risk of phospholipidosis (intracellular accumulation of the drug in lysosomes) 4.

Sulfonamide Linkage: Mitigating hERG Liability

A free piperidine ring contains a basic secondary amine (pKa ~10), which is a notorious pharmacophore for binding to the electronegative cavity of the hERG potassium channel, leading to cardiotoxicity (QT prolongation). However, in this molecule, the piperidine nitrogen is conjugated to a sulfonyl group. The strong electron-withdrawing nature of the -SO2- group delocalizes the nitrogen's lone pair, rendering the piperidine nitrogen non-basic and neutral at physiological pH . Causality Insight: By neutralizing the amine, the sulfonamide linkage effectively mitigates the primary hERG liability, allowing the safety assessment to prioritize hepatic and lipophilic-driven toxicities over cardiovascular electrophysiology.

Quantitative Data & Target Benchmarks

To ensure objective Go/No-Go decision-making, all preliminary toxicity data must be weighed against established physicochemical and in vitro thresholds.

| Assay / Parameter | Target Benchmark | Expected Profile for Lead Compound | Mechanistic Rationale & Mitigation Strategy |

| Calculated LogP (cLogP) | < 3.0 (Ideal) | 3.5 - 4.2 (Elevated) | Driven by the -CF3 group. Monitor for poor solubility; formulate with cyclodextrins if needed for in vivo dosing. |

| hERG Inhibition (IC50) | > 30 µM | > 50 µM (Low Risk) | The sulfonamide linkage neutralizes the basic piperidine amine, preventing hERG cavity binding. |

| GSH Adduct Formation | Negative | Positive (High Risk) | Thiophene-S-oxide formation is highly likely. Must quantify the rate of adduct formation relative to parent clearance. |

| HepG2 Cytotoxicity (IC50) | > 50 µM | 20 - 50 µM (Moderate) | Lipophilicity drives non-specific membrane toxicity. Optimize Lipophilic Efficiency (LLE) in subsequent analogs. |

Self-Validating Experimental Protocols

A robust toxicity protocol must be a "self-validating system"—meaning the assay design includes internal controls that definitively prove the biological mechanism, ensuring data integrity regardless of the outcome.

Protocol A: Reactive Metabolite Screening (GSH Trapping Assay)

Objective: To quantify the CYP450-mediated bioactivation of the thiophene ring into electrophilic species. Self-Validating Mechanism: Parallel incubations with and without NADPH isolate CYP-dependent metabolism from spontaneous chemical degradation. Tienilic acid is used as a positive control to validate the detection of thiophene-S-oxide adducts.

Step-by-Step Methodology:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

-

Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL, 5 mM reduced Glutathione (GSH) as the trapping agent, and 10 µM of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine.

-

Control Setup: Set up three parallel arms:

-

Test Arm: Compound + HLM + GSH + NADPH

-

Negative Control Arm: Compound + HLM + GSH (No NADPH)

-

Positive Control Arm: Tienilic acid (10 µM) + HLM + GSH + NADPH

-

-

Initiation & Reaction: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Incubate for exactly 60 minutes in a shaking water bath.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Analysis: Centrifuge at 10,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS using a precursor ion scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH adducts).

Protocol B: High-Content Cytotoxicity & Hepatotoxicity Screening

Objective: To determine if the compound's lipophilicity and potential reactive metabolites translate to gross cellular toxicity. Self-Validating Mechanism: Multiplexing three distinct fluorescent dyes allows simultaneous differentiation between membrane degradation, mitochondrial failure, and simple anti-proliferative effects.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in 384-well collagen-coated plates at a density of 5,000 cells/well. Allow 24 hours for attachment.

-

Dosing: Treat cells with a 10-point, 3-fold serial dilution of the compound (ranging from 0.01 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.1%. Include Chlorpromazine (10 µM) as a positive control for phospholipidosis.

-

Incubation: Incubate cells at 37°C, 5% CO2 for 72 hours.

-

Multiplex Staining: Add a dye cocktail containing:

-

Hoechst 33342: To quantify nuclear count and chromatin condensation.

-

Tetramethylrhodamine methyl ester (TMRM): To measure mitochondrial membrane potential.

-

CellTox Green: To assess plasma membrane integrity (necrosis).

-

-

Imaging & Quantification: Image the plates using an automated High-Content Screening (HCS) confocal microscope. Calculate IC50 values for each specific toxicity mechanism using non-linear regression analysis.

Preclinical Workflow Visualization

The following diagram illustrates the sequential, decision-gated workflow required to advance this specific compound safely.

Fig 2. Self-validating tiered preclinical toxicity screening workflow for the lead compound.

Conclusion & Go/No-Go Criteria

For 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine to progress to IND-enabling studies, it must demonstrate a therapeutic window that outweighs its structural liabilities. The Go/No-Go decision relies heavily on the GSH trapping assay. If the compound exhibits high levels of thiophene-S-oxide formation coupled with an in vitro HepG2 IC50 of < 10 µM, the scaffold must be deprioritized. A viable medicinal chemistry rescue strategy would involve substituting the bioactivatable thiophene ring with a bioisostere (e.g., a phenyl or fluorinated thiophene ring) to block CYP-mediated epoxidation while maintaining the favorable target binding profile.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.Molecules (MDPI).

- Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate.Chemical Research in Toxicology (ACS Publications).

- Bioactivation potential of thiophene-containing drugs.PubMed (NIH).

- Impact of Lipophilic Efficiency on Compound Quality.Journal of Medicinal Chemistry (ACS Publications).

Sources

Discovery and Synthesis of Novel Sulfonylpiperidines: A Comprehensive Technical Guide

Executive Summary

The sulfonylpiperidine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. By combining the three-dimensional, metabolically favorable properties of the aliphatic piperidine ring with the potent hydrogen-bond acceptor capabilities of the sulfonyl group, this structural motif offers exceptional versatility. Recent drug discovery campaigns have successfully leveraged N-sulfonylpiperidines to target diverse pathologies, ranging from oncology (VEGFR-2 inhibitors) and bacteriology (Thymidylate Kinase inhibitors) to virology (HBV Capsid Assembly Modulators).

This whitepaper provides an in-depth technical analysis of the rational design, synthetic methodologies, and biological validation protocols required to develop novel sulfonylpiperidine derivatives.

Pharmacological Landscape & Rational Drug Design

The strategic incorporation of a sulfonylpiperidine moiety into a lead compound is rarely accidental. The sulfonyl group ( −SO2− ) acts as a rigid, tetrahedral linker that dictates the spatial trajectory of attached aromatic or aliphatic substituents, allowing for precise docking into deep enzymatic pockets.

Oncology: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis. N-sulfonylpiperidines have been rationally designed to occupy the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. Structure-activity relationship (SAR) studies demonstrate that the sulfonyl oxygens form critical hydrogen bonds with the hinge region of the kinase, while the piperidine ring projects into the solvent-exposed region, improving the compound's overall solubility and pharmacokinetic profile [1].

Bacteriology: Thymidylate Kinase (TMK) Inhibition

In the fight against Gram-positive bacteria (e.g., MRSA), Thymidylate Kinase (TMK) is an essential enzyme for DNA synthesis. Crystallographic data reveals that sulfonylpiperidines act as potent non-nucleoside inhibitors. The sulfonyl group mimics the phosphate backbone of the natural substrate, forming critical, high-affinity hydrogen bonds with the Arg48 residue in the bacterial TMK binding site, achieving picomolar affinity[2].

Virology: HBV Capsid Assembly Modulators (CAMs)

N-sulfonylpiperidine-3-carboxamides (SPCs) represent a breakthrough class of Hepatitis B Virus (HBV) inhibitors. Rather than targeting the viral polymerase, these compounds act as Capsid Assembly Modulators. They bind to the core protein (Cp) dimer interfaces, accelerating the formation of aberrant, non-functional viral capsids. This disrupts the encapsidation of pregenomic RNA (pgRNA), halting viral replication[3].

Iterative drug discovery workflow for novel sulfonylpiperidines.

Synthetic Methodologies

The synthesis of sulfonylpiperidines must be robust, scalable, and tolerant of diverse functional groups to enable rapid SAR exploration.

Direct Sulfonylation via Schotten-Baumann Conditions

The most reliable method for synthesizing N-sulfonylpiperidines involves the reaction of a substituted piperidine with an arylsulfonyl chloride. Utilizing a biphasic Schotten-Baumann system (e.g., CHCl3/H2O with K2CO3 ) is highly advantageous over monophasic organic systems. The inorganic base remains in the aqueous phase, continuously neutralizing the generated HCl without forming organic salt precipitates (unlike triethylamine in dichloromethane). This maintains the nucleophilicity of the secondary amine and dramatically simplifies downstream purification[4].

Reduction of N-Sulfonylpyridinium Salts

To access partially saturated analogs (e.g., N-sulfonyl-1,4-dihydropyridines), chemists employ the sodium borohydride reduction of N-sulfonylpyridinium salts. The regioselectivity of this reduction (1,2- vs. 1,4-addition) is strictly governed by solvent polarity and temperature. For example, conducting the reaction in methanol at -65°C stabilizes the intermediate hydride attack, shifting the isomeric ratio favorably toward the desired dihydropyridine scaffold[5].

Experimental Protocols

Protocol A: Synthesis of 1-((3-Chlorophenyl)sulfonyl)piperidin-4-one

This protocol outlines a self-validating Schotten-Baumann sulfonylation. The choice of a biphasic solvent system eliminates the need for column chromatography, as the product partitions cleanly into the organic layer while salts are washed away.

-

Preparation: In a round-bottom flask, dissolve piperidin-4-one hydrochloride (0.5 g, 3.69 mmol) in a biphasic mixture of CHCl3 (9 mL) and H2O (9 mL).

-

Basification: Add K2CO3 (1.27 g, 9.22 mmol) to the stirring mixture. Causality: The excess inorganic base neutralizes the hydrochloride salt, freeing the secondary amine, and acts as an acid scavenger for the subsequent coupling step.

-

Coupling: Add 3-chlorobenzenesulfonyl chloride (0.57 mL, 4.06 mmol) dropwise at room temperature. Causality: Dropwise addition prevents localized heating, minimizing the competitive aqueous hydrolysis of the sulfonyl chloride.

-

Reaction: Stir vigorously under a nitrogen atmosphere for 12 hours.

-

Workup & Validation: Dilute with CH2Cl2 , separate the organic layer, and wash with saturated aqueous NaCl . Dry over anhydrous Na2SO4 and evaporate in vacuo. Triturate the residue with EtOAc–hexane to afford the pure product as a white solid (728 mg, 72% yield). The formation of a precipitating white solid upon trituration serves as an immediate visual validation of high purity[4].

Protocol B: Extraction of Secreted HBV DNA (Boiling Method)

To evaluate sulfonylpiperidines as HBV Capsid Assembly Modulators, viral DNA must be extracted from cell culture supernatants. This boiling method is chosen for its rapid, self-validating nature, bypassing expensive silica columns.

-

Harvesting: Collect cell supernatant from HepAD38 cells treated with the sulfonylpiperidine compound for 6 days.

-

Pre-clearing: Mix the supernatant with Solution A (high NaCl concentration) and centrifuge at 13,000 × g. Causality: The high salt concentration precipitates intact viral particles while keeping cellular debris in suspension. Remove the supernatant.

-

Lysis: Resuspend the pellet in Solution B (containing Tris buffer and NP-40 surfactant). Causality: NP-40 is a non-ionic detergent that gently disrupts the viral envelope and capsid without degrading the internal DNA. Tris maintains a stable pH.

-

Denaturation: Subject the mixture to a boiling water bath (100 °C) for 10 minutes. Causality: Boiling irreversibly denatures viral polymerases and endogenous DNases, protecting the released viral DNA from degradation.

-

Final Isolation: Centrifuge for 10 min at 13,000 × g. The pure HBV DNA remains in the supernatant, ready for immediate qPCR quantification[3].

Quantitative Data & Biological Evaluation

The efficacy of novel N-sulfonylpiperidines has been rigorously benchmarked against standard chemotherapeutics. The table below summarizes the antiproliferative activity of leading VEGFR-2 targeting sulfonylpiperidines across multiple carcinoma cell lines.

| Compound | Target Cell Line | Pathology | IC50 (µM) | Reference Drug | Ref IC50 (µM) |

| Compound 8 | HCT-116 | Colorectal Carcinoma | 3.94 | Vinblastine | 3.21 |

| Compound 8 | HepG-2 | Hepatocellular Carcinoma | 3.76 | Vinblastine | 7.35 |

| Compound 8 | MCF-7 | Breast Cancer | 4.43 | Vinblastine | 5.83 |

| Compound 6 | HCT-116 | Colorectal Carcinoma | 3.53 | Doxorubicin | 6.74 |

| Compound 6 | HepG-2 | Hepatocellular Carcinoma | 3.33 | Doxorubicin | 7.52 |

Data synthesized from recent flow cytometry and cytotoxicity assays demonstrating that these compounds arrest tumor cells at the G2/M and Pre-G1 phases, outperforming standard drugs like Doxorubicin in specific cell lines[1][6].

Mechanism of action for VEGFR-2 inhibition by N-sulfonylpiperidines.

Conclusion & Future Perspectives

Sulfonylpiperidines offer a highly tunable, 3D-rich scaffold capable of addressing complex biological targets with high selectivity and potency. However, drug developers must remain vigilant regarding sulfonamide-specific metabolic liabilities. Sulfonamides can stabilize α -carbon radicals, increasing the rate of cytochrome P450-mediated oxidative dealkylation. To circumvent this, future lead optimization campaigns should employ strategic deuteration at the piperidine α -positions to leverage the kinetic isotope effect, thereby extending the pharmacokinetic half-life of these promising therapeutics [7].

References

-

Elgammal, W. E., et al. "Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers." Bioorganic Chemistry.[Link]

-

Liu, Z., et al. "Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies." ACS Omega.[Link]

-

Martínez-Botella, G., et al. "Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK)." Bioorganic & Medicinal Chemistry Letters.[Link]

-

Yang, Y., et al. "Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication." Viruses.[Link]

-

Knaus, E. E., & Redda, K. "The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines." Canadian Journal of Chemistry.[Link]

-

"Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small Molecule for Treatment of Hypoparathyroidism." Journal of Medicinal Chemistry.[Link]

-

"Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors." ACS Medicinal Chemistry Letters.[Link]

Sources

- 1. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic data (NMR, IR, MS) for 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine. In the absence of direct experimental spectra in the public domain, this document synthesizes established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic spectral features of this molecule. By dissecting the contributions of its constituent moieties—the thiophene ring, the trifluoromethyl-substituted piperidine core, and the sulfonamide linkage—we offer a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related compounds. This guide is intended to serve as a valuable resource for anticipating spectral outcomes, designing appropriate analytical methodologies, and interpreting experimental data with a high degree of confidence.

Introduction: The Significance of Spectroscopic Elucidation

The compound 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine incorporates several pharmacophoric elements of significant interest in contemporary drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to confer three-dimensional complexity.[1][2] The thiophene ring, a bioisostere of the benzene ring, offers a distinct electronic and metabolic profile.[3][4] The trifluoromethyl group is widely employed to enhance metabolic stability, lipophilicity, and binding affinity.[5][6] Finally, the sulfonamide linkage is a cornerstone of numerous antibacterial and diuretic drugs.[7][8]

Given the potential biological relevance of this molecule, its unambiguous structural confirmation is paramount. Spectroscopic techniques provide the definitive means for such characterization. This guide will provide a detailed, predictive analysis of the NMR, IR, and MS data for 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures of the title compound. These predictions are based on the known spectral properties of its constituent functional groups and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine, we anticipate distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Thiophene H5 | 7.8 - 8.0 | dd | Deshielded by the adjacent sulfur and the electron-withdrawing sulfonyl group. |

| Thiophene H3 | 7.6 - 7.8 | dd | Deshielded by the sulfonyl group and coupled to H4 and H5. |

| Thiophene H4 | 7.1 - 7.3 | t | Coupled to H3 and H5. |

| Piperidine CH (axial/equatorial) | 3.0 - 4.0 | m | Protons on the carbons adjacent to the nitrogen are deshielded. |

| Piperidine CH (trifluoromethyl) | 2.5 - 3.0 | m | The electron-withdrawing trifluoromethyl group will deshield this proton. |

| Piperidine CH₂ (other) | 1.5 - 2.5 | m | Complex multiplets due to overlapping signals of the remaining piperidine protons. |

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiophene C2 | 135 - 140 | Attached to the electron-withdrawing sulfonyl group. |

| Thiophene C3, C4, C5 | 125 - 135 | Aromatic carbons of the thiophene ring. |

| Piperidine C2, C6 | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| Piperidine C3 | 55 - 65 (q) | Carbon bearing the trifluoromethyl group, will appear as a quartet due to C-F coupling.[9] |

| Piperidine C4, C5 | 20 - 35 | Aliphatic carbons of the piperidine ring. |

| CF₃ | 120 - 130 (q) | Trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant.[9] |

2.1.3. Predicted ¹⁹F NMR Data

Fluorine-19 NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CF₃ | -60 to -80 | The chemical shift of the trifluoromethyl group is sensitive to its electronic environment.[5][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Vibrational Mode |

| Sulfonyl (S=O) | 1350 - 1310 and 1160 - 1120 | Asymmetric and symmetric stretching.[10][11] |

| C-F | 1350 - 1000 | Stretching vibrations of the trifluoromethyl group. |

| Thiophene C-H | ~3100 | Aromatic C-H stretching. |

| Thiophene C=C | 1500 - 1400 | Aromatic ring stretching. |

| Piperidine C-H | 2950 - 2850 | Aliphatic C-H stretching. |

| S-N | 950 - 900 | Sulfonamide S-N stretching.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. We will consider electron ionization (EI) for this prediction.

-

Molecular Ion (M⁺): The molecular weight of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine (C₁₀H₁₂F₃NO₂S₂) is 315.34. The molecular ion peak is expected at m/z = 315.

-

Predicted Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[1][12] The thiophene-2-sulfonyl group and the trifluoromethyl group will also direct fragmentation.

Key Predicted Fragments:

| m/z | Proposed Fragment Structure |

| 246 | [M - CF₃]⁺ |

| 174 | [Thiophen-2-sulfonyl]⁺ |

| 141 | [Thiophen-2-SO₂]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| 84 | [Piperidine]⁺ fragment |

| 69 | [CF₃]⁺ |

Below is a diagram illustrating the predicted major fragmentation pathways.

Caption: Predicted major fragmentation pathways of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine under electron ionization.

Experimental Protocols

To obtain high-quality spectroscopic data for 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine, the following experimental procedures are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

IR: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

-

MS: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for the spectroscopic analysis of a novel compound.

Caption: A generalized workflow for the comprehensive spectroscopic characterization of a novel chemical entity.

3.2.1. NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width: -2 to 12 ppm.

-

¹³C NMR: Use proton decoupling to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical spectral width: 0 to 200 ppm.

-

¹⁹F NMR: No external standard is required if the spectrometer is calibrated. Typical spectral width: -50 to -250 ppm.

3.2.2. IR Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Range: Scan from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is typically sufficient.

3.2.3. Mass Spectrometry

-

Instrument: A mass spectrometer with electron ionization (EI) or electrospray ionization (ESI) capabilities.

-

EI-MS: Use a standard electron energy of 70 eV.

-

ESI-MS: For softer ionization, ESI can be used, which will likely show a prominent protonated molecule [M+H]⁺ at m/z = 316.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately confirm the structure of this and related molecules. The experimental protocols outlined herein offer a starting point for obtaining high-quality data. As with any predictive analysis, the actual experimental data may show minor variations, but the fundamental patterns and characteristic signals are expected to be in close agreement with the predictions made in this guide.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide.

- Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.

- SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- Google Patents. (n.d.). CN102702080A - Preparation method of 3-trifluoromethyl piperidine derivatives.

- NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-.

- PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.

- Loyola eCommons. (n.d.). Spectrophotometric Determinations of the Sulfonamides.

- ResearchGate. (2021, October 31). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Journal of the Chemical Society of Japan. (n.d.). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.

- Sigma-Aldrich. (n.d.). (S)-2-(Trifluoromethyl)piperidine 97 154727-51-2.

- SCIRP. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.

- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.

- ResearchGate. (n.d.). Changes in the IR absorption spectra of the sulfonyl group in PMPS....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 3. wjarr.com [wjarr.com]

- 4. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine

Executive Summary & Mechanistic Rationale

The synthesis of 1-(Thiophen-2-ylsulfonyl)-3-(trifluoromethyl)piperidine involves the formation of a tertiary sulfonamide via the nucleophilic acyl substitution (specifically, sulfonylation) of a secondary amine by a highly reactive heteroaromatic sulfonyl chloride. This structural motif is highly relevant in medicinal chemistry, as the incorporation of both a trifluoromethyl group and a thiophene-sulfonyl moiety dramatically alters the lipophilicity, metabolic stability, and target-binding characteristics of the piperidine scaffold.

Causality Behind Experimental Choices

As a self-validating system, this protocol is designed around the specific steric and electronic properties of the starting materials:

-

The Nucleophile (3-(Trifluoromethyl)piperidine): The presence of the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group at the 3-position exerts a significant inductive effect ( −I ), which slightly attenuates the nucleophilicity of the piperidine nitrogen compared to an unsubstituted analog [1]. To overcome this, the reaction requires a highly reactive electrophile and a stoichiometric excess of a non-nucleophilic base.

-